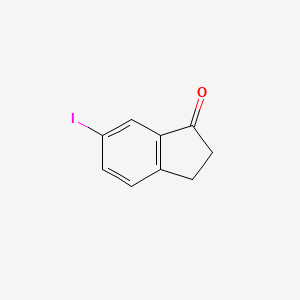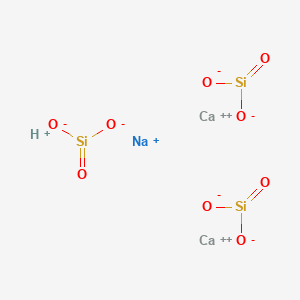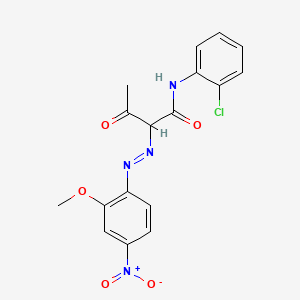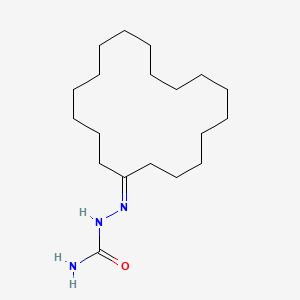
Manganese(II) sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) sulfite is a chemical compound of manganese and sulfur . It is a metal sulfate where the oxidation state of manganese is +2 . It is a pink crystalline solid .
Synthesis Analysis
Manganese(II) sulfite can be synthesized through various methods. One method involves the solvothermal synthesis of manganese sulfides, where the phase structure and morphology of MnS could readily be tuned by adjusting the sulfur sources and solvents . Another method involves reacting sulfur dioxide with powdered manganese dioxide .Molecular Structure Analysis
The crystal structure of manganese(II) sulfite is similar to that of sodium chloride . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .Chemical Reactions Analysis
Manganese(II) sulfite undergoes various chemical reactions. For instance, it reacts with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate . In acid solution, H2O2 becomes a reducing agent, and the MnO2 will dissolve .Physical And Chemical Properties Analysis
Manganese(II) sulfite is a pink crystalline solid . The pink color of MnS likely results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band .Applications De Recherche Scientifique
DNA Oxidation Catalysis : Manganese(II) salts can catalyze sulfite autoxidation, causing substantial DNA damage in conjunction with sulfite. This process involves the generation of reactive intermediates responsible for DNA oxidation (R. Jameton, J. Muller, & C. Burrows, 2002).
Manganese Ore Leaching : Manganese(II) sulfite has been used for percolation leaching of manganese ore, utilizing aqueous SO2 for effective manganese dissolution due to its fast dissolution kinetics and low temperature requirements (C. Abbruzzese, 1990).
Water Treatment : Manganese-catalyzed sulfite activation, combined with electrolysis, enhances the removal rate of organic contaminants, such as bisphenol A, in water treatment processes (Lixin Jia, X. Pei, & Fei Yang, 2019).
Chemiluminescence Studies : Manganese(II) complexes exhibit chemiluminescence during the oxidation of various compounds by manganese(III), (IV), and (VII) in acidic solutions. This phenomenon has potential applications in analytical chemistry (N. W. Barnett et al., 2002).
Atomic Absorption Spectrometry : Manganese(II) sulfite is utilized in a flow injection analysis-flame atomic absorption spectrometry system for indirect determination of sulfite, offering a method for efficient sulfite determination in various samples (R. Zare‐Dorabei, S. Boroun, & M. Noroozifar, 2018).
Manganese Electrodeposition : Manganese(II) sulfite is relevant in manganese electrodeposition processes, offering guidelines for cleaner and more efficient conditions in the production of steel and aluminum alloys (Jianming Lu, D. Dreisinger, & T. Glück, 2014).
Phosphorescent Material Applications : Manganese(II) complexes, including those with sulfite, show potential as phosphorescent materials for applications in electroluminescence, information recording, and temperature sensors (Peng Tao, Shu-juan Liu, & W. Wong, 2020).
Biomimetic Sensors : Manganese(II) complexes are used in biomimetic sensors for detection of sulfite ions, demonstrating electrocatalytic properties toward sulfite oxidation (W. Machini & M. F. Teixeira, 2014).
NMR Paramagnetic Probing : Manganese(II) ions serve as paramagnetic probes for investigating aqueous solutions of polyelectrolytes, revealing binding characteristics and hydration degrees (R. Amirov et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
manganese(2+);sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPCGTWHYQICV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese(II) sulfite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













